2-Nitrodiphenylamine
Overview
Description
Synthesis Analysis
The synthesis of 2-nitrodiphenylamine involves various methods, including the reductive cyclization of nitro compounds and the direct nitration of diphenylamine. For instance, a one-pot synthesis from 2-nitrodiphenylamines and trialkyl phosphites has been reported, offering an efficient route to certain phosphorus-containing compounds (Pilgram & Skiles, 1988). Another approach compares several synthetic methods, highlighting the advantages and disadvantages of each in terms of product yield, energy consumption, and waste production (Yuan Xian-long, 2003).
Molecular Structure Analysis
The molecular structure of 2-nitrodiphenylamine has been elucidated through various spectroscopic techniques and theoretical calculations, revealing insights into its electronic structure, including HOMO-LUMO analysis and molecular electrostatic potential maps. These studies have contributed to a deeper understanding of its chemical reactivity and stability (Aydın & Arslan, 2021).
Chemical Reactions and Properties
2-Nitrodiphenylamine participates in a variety of chemical reactions, serving as a versatile intermediate. It has been employed as a high-potential reversible oxidation-reduction indicator in analytical chemistry for the titration of iron(II) with various oxidizing agents, demonstrating its utility in precise chemical measurements (Gandikota & Rao, 1974).
Physical Properties Analysis
The physical properties of 2-nitrodiphenylamine, including its solubility, melting point, and stability under various conditions, are crucial for its handling and application in different chemical processes. These properties are determined by its molecular structure and are essential for designing synthesis and application strategies.
Chemical Properties Analysis
The chemical properties of 2-nitrodiphenylamine, such as its reactivity towards nitrosation, cyclization, and its behavior as an electron donor or acceptor, are central to its applications in organic synthesis and material science. For example, its use in the synthesis of phenazine N-oxides under UV irradiation highlights its role in novel photochemical reactions (Maki et al., 1974).
Scientific Research Applications
Analytical Chemistry : It is used as a high-potential reversible oxidation-reduction indicator for iron(II) titrations with cerium(IV) sulphate, potassium dichromate, and sodium vanadate in sulfuric acid media (Gandikota & Rao, 1974).
Pharmaceutical Synthesis : It is involved in novel cyclisation methods to create phenazines and their N-oxides, both in acidic and alkaline media, which are significant for pharmaceutical synthesis (Cross, Williams, & Woodall, 1971).
Environmental Biomarkers : In aquatic ecosystems, low-level 2-nitro-4'-hydroxydiphenylamine exposure can lead to an elevation in HSP70 expression in Carassius auratus fish, suggesting its potential as an environmental biomarker (Shen Hua et al., 2005).
Anthelmintic Applications : Derivatives like 4-isothiocyanato-4'-nitrodiphenylamine are effective anthelmintics against hookworm infection and show activity against A. lumbricoides and T. trichi (Vaidya et al., 1977).
Toxicity and Carcinogenicity Studies : N-nitrosodiphenylamine, a related compound, can induce neoplastic and transitional cell carcinomas in the urinary bladders of rats and mice, raising concerns about its previously considered noncarcinogenic status (Cardy, Lijinsky, & Hildebrandt, 1979).
Propellant Analysis : High performance liquid chromatography effectively separates 2-nitrodiphenylamine and its major derivatives from nitrogen oxide in double and triple base rocket and artillery propellants (Kansas & Robertson, 1994).
Environmental Science : It has been studied for its effects on fish gills, indicating that long-term exposure may cause tissue damage and pathologic changes, challenging its suitability as an environmental biomarker (W. Xiaorong, 2005).
Spectroscopic Studies : Substituted 2- and 4-nitrodiphenylamines exhibit ultraviolet and infrared spectral characteristics, which are influenced by Hammett values and solvent polarity (Day & Peters, 2008).
Safety And Hazards
properties
IUPAC Name |
2-nitro-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
RUKISNQKOIKZGT-UHFFFAOYSA-N | |
Source | PubChem | |
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Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Record name | 2-NITRODIPHENYLAMINE | |
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DSSTOX Substance ID |
DTXSID4025749 | |
Record name | 2-Nitrodiphenylamine | |
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Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2-nitrodiphenylamine appears as red-brown crystalline powder or reddish-brown solid. (NTP, 1992), Orange solid; [Reference #1] Reddish-brown solid; [CAMEO] Red or orange crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2-NITRODIPHENYLAMINE | |
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Record name | 2-Nitrodiphenylamine | |
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Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992) | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
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Product Name |
2-Nitrodiphenylamine | |
CAS RN |
119-75-5 | |
Record name | 2-NITRODIPHENYLAMINE | |
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Record name | Benzenamine, 2-nitro-N-phenyl- | |
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Record name | 2-nitro-N-phenylaniline | |
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Melting Point |
167.9 °F (NTP, 1992) | |
Record name | 2-NITRODIPHENYLAMINE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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